molecular formula C10H10N2O4 B2536778 Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B2536778
M. Wt: 222.20 g/mol
InChI Key: AHMZKPGQSMMFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Biginelli reaction. This reaction typically involves the condensation of aryl aldehydes, ethyl acetoacetate, and urea or thiourea in the presence of a Lewis acid catalyst. The resulting compounds have been characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures and purity .

Antioxidant Activity

One of the prominent biological activities of this compound is its antioxidant properties. Studies have demonstrated that derivatives of this compound exhibit significant free radical scavenging activity. For instance, compounds synthesized from this core structure showed promising results in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, indicating their potential as antioxidants .

Antimicrobial Activity

Research has indicated that ethyl 6-methyl-4-oxo derivatives possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. A study highlighted that specific derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. For example, certain derivatives have been shown to affect cell cycle progression in human cancer cell lines, leading to increased rates of cell death .

Case Studies

  • Antioxidant Screening : A series of ethyl 6-methyl derivatives were screened for antioxidant activity using DPPH and ABTS assays. The results indicated that some derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid.
  • Antimicrobial Efficacy : In a study assessing antimicrobial activity against clinical isolates, several derivatives demonstrated minimum inhibitory concentrations (MICs) below 100 µg/mL against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : The cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) were evaluated using MTT assays. Results showed that certain compounds led to a significant reduction in cell viability at low micromolar concentrations.

Data Table: Summary of Biological Activities

Activity TypeTest MethodKey FindingsReference
AntioxidantDPPH AssayIC50 values comparable to ascorbic acid
AntimicrobialMIC TestingEffective against S. aureus and E. coli
AnticancerMTT AssaySignificant cytotoxicity in HeLa and MCF-7 cells

Properties

IUPAC Name

ethyl 6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-3-15-10(14)6-5(2)16-9-7(6)8(13)11-4-12-9/h4H,3H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMZKPGQSMMFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.